REACTION_CXSMILES
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[F:1][C:2]([F:11])([CH:8]=[CH:9][CH3:10])[C:3]([O:5]CC)=[O:4].[Li+].[OH-].Cl>O>[F:1][C:2]([F:11])([CH2:8][CH:9]=[CH2:10])[C:3]([OH:5])=[O:4] |f:1.2|
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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FC(C(=O)OCC)(C=CC)F
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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75 mL
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Type
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solvent
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Smiles
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O
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated at 45°-50° C. for 3 h
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Duration
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3 h
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Type
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CUSTOM
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Details
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Ethanol and H2O are removed (60 torr, 45° C.) from the reaction mixture
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Type
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CUSTOM
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Details
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The resulting orange oil is dried (1 torr, room temperature) for 2 h
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Duration
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2 h
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Type
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CUSTOM
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Details
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to obtain an oily solid
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Type
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EXTRACTION
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Details
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The reaction mixture is extracted with diethyl ether (3×150 mL)
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Type
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ADDITION
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Details
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Conc HCl is added to the aqueous layer until it
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Type
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EXTRACTION
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Details
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the aqueous layer is extracted again with diethyl ether (3×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers are dried (MgSO4)
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Type
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CONCENTRATION
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Details
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concentrated to an oil
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Type
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DISTILLATION
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Details
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distilled (140°-170° C.)
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Name
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Type
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product
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Smiles
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FC(C(=O)O)(CC=C)F
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Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 432 mmol | |
AMOUNT: MASS | 58.8 g | |
YIELD: PERCENTYIELD | 88% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |